N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
Description
N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with three methyl groups (positions 1, 3, and 6), a sulfone (dioxido) group at position 2, and a cyclopropanecarboxamide substituent at position 3. While direct data on this compound’s applications are absent in the provided evidence, its structural analogs (e.g., thiazole- and thiadiazole-based derivatives) are frequently explored for medicinal chemistry applications, such as enzyme inhibition or antimicrobial activity .
Propriétés
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-6-11-12(16(3)20(18,19)15(11)2)7-10(8)14-13(17)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEABHRXJCHIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CC3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications. Its biological activity has been explored in various studies focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 295.36 g/mol. The structure includes a cyclopropanecarboxamide moiety linked to a dioxido-thiadiazole derivative, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O3S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 2035000-47-4 |
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated inhibitory effects against various pathogenic bacteria and fungi with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .
- Cytotoxicity : Some derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain substituted thiadiazoles displayed IC50 values as low as 0.004 μM against T-cell proliferation assays .
Case Studies and Research Findings
- Antibacterial Properties : A study evaluated the antibacterial effects of related compounds and found that they inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism was attributed to disruption of bacterial cell walls and interference with metabolic pathways .
- Antitumor Activity : In vitro studies indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. The selectivity towards tumor cells suggests a potential for developing targeted cancer therapies .
- Neuroprotective Effects : Preliminary tests on related compounds indicated potential neuroprotective properties in models of ischemia/reperfusion injury, suggesting that these compounds might mitigate oxidative stress in neuronal tissues .
Comparaison Avec Des Composés Similaires
Key Observations :
- Core Heterocycles: The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from simpler thiazoles (e.g., compound 77) or fused imidazothiadiazoles (e.g., 5b). The sulfone group enhances electron deficiency compared to non-oxidized sulfur analogs.
- Substituent Diversity : The cyclopropanecarboxamide group in the target compound introduces rigidity, while analogs like compound 77 use bulkier aryl groups (e.g., 3-methoxybenzoyl), which may affect binding affinity in biological systems .
Optimization Challenges :
- Steric hindrance from the cyclopropane ring and methyl groups may necessitate elevated temperatures or prolonged reaction times for the target compound.
- Purification via HPLC (as in ) is critical for isolating structurally complex analogs .
Physicochemical Properties
While explicit data for the target compound are unavailable, trends in analogs suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
